tert-Butyl (S)-Cetirizine

Vue d'ensemble

Description

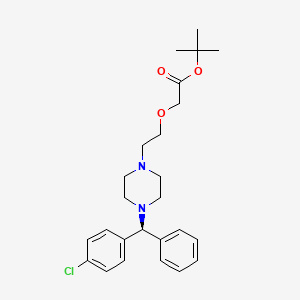

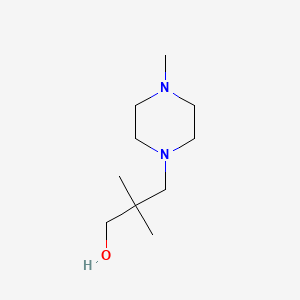

Tert-Butyl (S)-Cetirizine, commonly known as TBC, is a chiral pharmaceutical intermediate, which is widely used in the synthesis of various drugs and other compounds. It is a derivative of the antihistamine drug cetirizine, which is used to treat allergies and hay fever. TBC is an important intermediate for the synthesis of cetirizine and is also used in the synthesis of other drugs, such as the anticonvulsant drug zonisamide.

Mécanisme D'action

Tert-Butyl (S)-Cetirizine acts as an antihistamine, which means it works by blocking the action of histamine, a chemical released by the body during an allergic reaction. Histamine binds to receptors on cells in the body, causing symptoms like sneezing, itching, and watery eyes. TBC blocks the action of histamine, preventing these symptoms.

Biochemical and Physiological Effects

Tert-Butyl (S)-Cetirizine has a number of biochemical and physiological effects. It acts as an antihistamine, as mentioned above, and also has anti-inflammatory and analgesic effects. It also has a number of other effects, such as reducing the production of certain inflammatory mediators, inhibiting the release of histamine from mast cells, and reducing the production of leukotrienes.

Avantages Et Limitations Des Expériences En Laboratoire

Tert-Butyl (S)-Cetirizine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is cost-effective. It is also a chiral compound, which makes it useful for the synthesis of chiral compounds. However, it is important to note that TBC is a potent antihistamine and should be handled with caution.

Orientations Futures

There are several future directions for the use of Tert-Butyl (S)-Cetirizine. One potential direction is in the development of new drugs, as TBC is an important intermediate in the synthesis of cetirizine and other drugs. Another potential direction is in the study of drug metabolism, as TBC can be used to study the metabolism of drugs and their effects on the body. Additionally, TBC can be used in the synthesis of other pharmaceuticals and chiral compounds. Finally, TBC could be used in the development of new antihistamines, as it has been shown to have anti-inflammatory and analgesic effects.

Applications De Recherche Scientifique

Tert-Butyl (S)-Cetirizine is used in various scientific research applications, such as in the synthesis of cetirizine and other drugs, in the study of drug metabolism, and in the development of new drugs. It is also used in the synthesis of chiral compounds, which are compounds that have two different forms that are mirror images of each other. TBC is also used in the synthesis of other compounds, such as zonisamide, as well as other pharmaceuticals.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (S)-Cetirizine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)